molecular formula C9H9N3OS2 B7537787 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B7537787
M. Wt: 239.3 g/mol
InChI Key: RRMIDRDFLQFGCT-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, also known as MTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTC is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring. It is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act as an electron acceptor in organic electronics. It has been shown to have a high electron affinity, which allows it to efficiently transport electrons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in lab experiments is its excellent electron transport properties. It can be easily synthesized in high yields, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One area of interest is in the development of new organic electronic devices using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a key component. Additionally, further studies on the biochemical and physiological effects of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could provide valuable insights into its potential applications in medicine and biotechnology. Finally, the development of new synthesis methods for 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could lead to improved yields and lower costs, making it more accessible for research and industrial applications.

Synthesis Methods

There are several methods for synthesizing 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, but the most common one is the reaction between 3-methylthiophene-2-carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The reaction yields 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a white crystalline solid with a yield of around 70%.

Scientific Research Applications

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is in the field of organic electronics. 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been shown to have excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells.

properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-5-3-4-14-7(5)8(13)10-9-12-11-6(2)15-9/h3-4H,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIDRDFLQFGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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